Erlotinib hydrochloride
Overview
Description
Erlotinib Hydrochloride is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. This compound works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the EGFR, thereby blocking the signal transduction pathways involved in the proliferation and survival of cancer cells .
Mechanism of Action
Target of Action
Erlotinib hydrochloride primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells, where it plays a crucial role in cell growth and multiplication . Erlotinib also inhibits JAK2V617F, a mutant form of tyrosine kinase JAK2 found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia .
Mode of Action
Erlotinib binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . By blocking EGFR, erlotinib inhibits the initiation of signal cascades and other cellular biochemical processes . This prevents trans-phosphorylation of homodimer, leading to the prevention of the synthesis of phosphotyrosine residues .
Biochemical Pathways
The inhibition of EGFR by erlotinib disrupts several downstream pathways that are crucial for cell growth and proliferation. This includes the PI3K/Akt pathway, which regulates cell survival, and the Ras/Raf/MAPK pathway, which controls cell proliferation . The disruption of these pathways leads to cell death .
Pharmacokinetics
Erlotinib is administered orally and has a bioavailability of 59% . The drug is metabolized in the liver, mainly by CYP3A4 and less by CYP1A2 . The active metabolite of erlotinib, OSI-420, achieves a mean peak plasma concentration within 6–17 minutes of the end of the infusion . Erlotinib is excreted primarily as metabolites, with more than 90% eliminated via feces and 9% via urine .
Result of Action
By inhibiting EGFR, erlotinib blocks a protein that encourages cancer cell growth . This can lead to a reduction in tumor size and potentially halt the progression of the disease . Erlotinib has shown significant improvement in median survival, quality of life, and related symptoms in patients with non-small cell lung cancer (NSCLC) and pancreatic cancer .
Action Environment
The efficacy and stability of erlotinib can be influenced by various environmental factors. For instance, the drug’s solubility is higher at a lower pH, indicating that it will easily dissolve in the acidic environment of the stomach . Additionally, exposure to direct sunlight may affect the photochemical stability of the drug . Therefore, patients are often advised to use alcohol-free lotions and sunscreens or avoid being out in the sun .
Biochemical Analysis
Biochemical Properties
Erlotinib hydrochloride interacts with the EGFR tyrosine kinase, a protein on cells that encourages cancer cell growth . This compound binds to the EGFR tyrosine kinase in a reversible fashion at the ATP binding site of the receptor . This interaction inhibits the intracellular phosphorylation of tyrosine kinase associated with the EGFR .
Cellular Effects
This compound has a significant effect on various types of cells and cellular processes. It influences cell function by blocking the EGFR, a protein on cells that encourages cancer cell growth . EGFR is found on the surface of normal cells and cancer cells. EGFR normally helps cells to divide and multiply, but some cancer cells have too much EGFR which leads to uncontrolled growth .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the EGFR . This prevents further downstream signaling, resulting in cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the EGFR tyrosine kinase pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erlotinib Hydrochloride typically begins with 6,7-dimethoxy-3,4-dihydroquinazoline as the initial raw material. This compound undergoes chlorination, followed by a reaction with 3-aminophenylacetylene. The methyl groups at positions 6 and 7 are then removed, and a methoxyethyl side chain is introduced to generate this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using a supercritical solution with a cosolvent method. This involves parameters such as temperature (318–338 K), pressure (15–25 MPa), and nozzle diameter (300–700 μm). The process results in the formation of nanoparticles, which enhance the solubility and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions: Erlotinib Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Common Reagents and Conditions:
Oxalyl Chloride: Used in the chlorination step.
3-Aminophenylacetylene: Reacts with the chlorinated intermediate.
Methoxyethyl Group: Introduced during the final steps of synthesis.
Major Products: The primary product of these reactions is this compound, which is isolated as a hydrochloride salt .
Scientific Research Applications
Erlotinib Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of EGFR inhibitors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of NSCLC and pancreatic cancer.
Industry: Utilized in the development of nanoparticle formulations to enhance drug delivery and efficacy.
Comparison with Similar Compounds
Gefitinib: Another EGFR inhibitor used in the treatment of NSCLC.
Afatinib: An irreversible EGFR inhibitor with a broader spectrum of activity.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
Uniqueness of Erlotinib Hydrochloride: this compound is unique due to its reversible binding to the EGFR and its specific activity against certain EGFR mutations. It has been extensively studied and is one of the first EGFR inhibitors to be approved for clinical use .
Properties
CAS No. |
183319-69-9 |
---|---|
Molecular Formula |
C22H24ClN3O4 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydron;chloride |
InChI |
InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H |
InChI Key |
GTTBEUCJPZQMDZ-UHFFFAOYSA-N |
SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |
Canonical SMILES |
[H+].COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.[Cl-] |
Appearance |
White or off-white powder |
183319-69-9 | |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
11C erlotinib 11C-erlotinib 358,774, CP 358774, CP CP 358,774 CP 358774 CP-358,774 CP-358774 CP358,774 CP358774 erlotinib erlotinib HCl erlotinib hydrochloride HCl, Erlotinib Hydrochloride, Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine OSI 774 OSI-774 OSI774 Tarceva |
Origin of Product |
United States |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Erlotinib Hydrochloride?
A1: this compound is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q2: How does inhibiting EGFR affect downstream signaling pathways?
A2: EGFR is a receptor tyrosine kinase involved in cell growth and proliferation. Binding of this compound to EGFR blocks the binding site for adenosine triphosphate (ATP), thus inhibiting the tyrosine kinase activity of the receptor []. This, in turn, disrupts downstream signaling pathways, ultimately leading to inhibition of cell proliferation and tumor growth [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H24N4O4 • HCl, and its molecular weight is 429.9 g/mol [].
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, various spectroscopic techniques have been used to characterize this compound, including X-ray powder diffraction (XRPD) [, , , , ], differential scanning calorimetry (DSC) [], infrared spectroscopy (IR) [, ], and nuclear magnetic resonance (NMR) [, ].
Q5: What are the implications of this compound's stability profile for its formulation and storage?
A6: The degradation susceptibility under certain conditions necessitates specific formulation strategies, such as the use of solid dispersions with polymers like polyethylene glycol [] or encapsulation in nano-structured lipid carriers (NLCs) [] to enhance stability. Additionally, appropriate packaging is crucial to protect the drug from light and moisture.
Q6: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A6: Researchers have investigated various approaches to enhance this compound's pharmaceutical properties:
- Solid Dispersions: Formulation as solid dispersions with polyethylene glycol has been shown to enhance drug solubility and dissolution rate, thereby improving bioavailability [].
- Nanoparticles: Encapsulating this compound in chitosan-poly (lactic-co-glycolic acid) nanoparticles has shown promise in achieving sustained release and potentially improving therapeutic efficacy [].
- Micronization: Reducing particle size through micronization has been demonstrated to enhance the dissolution rate of this compound tablets [].
- Crystal Form Engineering: Developing specific polymorphs, like Form A [, , ] and Form B [], has been explored to optimize solubility and stability characteristics.
Q7: How is this compound absorbed and distributed in the body?
A8: this compound is orally administered and exhibits good oral bioavailability []. It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 [, ]. The drug is then excreted in the feces and urine [].
Q8: Are there any known drug-drug interactions associated with this compound?
A9: Yes, as this compound is metabolized by CYP3A4, co-administration with inhibitors or inducers of this enzyme can alter its plasma concentrations [, ]. For instance, co-administration with proton pump inhibitors (PPIs), which can inhibit CYP3A4, has been studied for potential drug-drug interactions [].
Q9: What is the efficacy of this compound in preclinical models of cancer?
A10: this compound has demonstrated significant antitumor activity in various preclinical cancer models, including those for non-small cell lung cancer (NSCLC) and pancreatic cancer [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q10: Has this compound been evaluated in clinical trials?
A11: Yes, this compound has undergone extensive clinical trials, demonstrating efficacy in treating certain types of NSCLC, particularly in patients with EGFR mutations [].
Q11: Are there any known mechanisms of resistance to this compound?
A12: One of the primary mechanisms of acquired resistance to this compound is the development of a secondary mutation in the EGFR gene, specifically the T790M mutation []. This mutation hinders the drug's binding affinity to EGFR, leading to reduced efficacy.
Q12: What analytical techniques are commonly employed for the quantification of this compound in biological samples?
A12: Several analytical methods have been developed and validated for the quantification of this compound, including:
- High-Performance Liquid Chromatography (HPLC) Methods: HPLC methods, often coupled with UV detection, are widely used for analyzing this compound in various matrices, including bulk drug, pharmaceutical formulations, and biological samples [, , , , , ].
- Ultrahigh Performance Liquid Chromatography (UPLC): UPLC offers enhanced sensitivity and shorter analysis time compared to traditional HPLC methods, making it suitable for analyzing this compound in complex matrices like plasma [].
Q13: What is the impact of this compound's solubility on its bioavailability and efficacy?
A14: this compound exhibits limited water solubility, which can potentially affect its dissolution rate and ultimately impact its oral bioavailability and therapeutic efficacy [, ].
Q14: How have researchers tried to address the solubility limitations of this compound?
A14: Several approaches have been investigated to enhance the solubility and dissolution rate of this compound, including:
- Micronization: Reducing the particle size of the drug substance through micronization has been shown to improve its dissolution rate, as evidenced by studies on this compound tablets [].
- Solid Dispersions: Formulating this compound as solid dispersions using polymers like polyethylene glycol aims to enhance its solubility and dissolution characteristics, thereby potentially improving its bioavailability [].
- Nanoparticle Encapsulation: Encapsulation in nanoparticles, such as chitosan-poly (lactic-co-glycolic acid) nanoparticles, presents another avenue to improve solubility and achieve controlled release of the drug [].
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